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Compound of Interest

Compound Name:
2-(Bromomethyl)-4,4,5,5-

tetramethyl-1,3,2-dioxaborolane

Cat. No.: B061999 Get Quote

Application Notes and Protocols for Researchers, Scientists, and Drug Development

Professionals

Introduction:

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane, also known as

(bromomethyl)boronic acid pinacol ester, is a valuable and versatile building block in modern

organic synthesis. Its unique structure, incorporating a reactive bromomethyl group and a

stable pinacolborane moiety, allows for a diverse range of chemical transformations. This

reagent serves as a linchpin in the construction of complex molecular architectures, finding

significant application in the development of novel pharmaceuticals and functional materials.

The reactivity of 2-(bromomethyl)dioxaborolane is primarily centered around two key

transformations: nucleophilic substitution at the bromomethyl carbon and cross-coupling

reactions involving the boronic ester. These pathways enable the introduction of a borylated

methyl group into a wide array of organic molecules, which can then be further functionalized.

This document provides detailed application notes, experimental protocols, and quantitative

data for key reactions utilizing this powerful synthetic tool.

Key Applications and Reaction Types
The primary applications of 2-(bromomethyl)dioxaborolane in organic synthesis can be

categorized as follows:
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Nucleophilic Substitution Reactions: The labile bromine atom is readily displaced by a variety

of nucleophiles, including amines, alcohols, and carbanions. This allows for the

straightforward synthesis of α-aminoboronates, α-alkoxyboronates, and other functionalized

boronic esters.

Wittig-Type Reactions: Through the formation of a phosphonium salt, 2-

(bromomethyl)dioxaborolane serves as a precursor to a borylated ylide. This reagent can

then participate in Wittig reactions with aldehydes and ketones to generate vinylboronates,

which are valuable intermediates for subsequent cross-coupling reactions.

Suzuki-Miyaura Cross-Coupling Reactions: While the C(sp³)-B bond is generally less

reactive in Suzuki-Miyaura couplings than C(sp²)-B bonds, under specific catalytic

conditions, 2-(bromomethyl)dioxaborolane and its derivatives can participate in these

powerful C-C bond-forming reactions.

Data Presentation: Reaction Parameters and Yields
The following tables summarize quantitative data for key reactions involving 2-

(bromomethyl)dioxaborolane, providing a comparative overview of reaction conditions and

yields for different substrates.

Table 1: Synthesis of Phosphonium Salts from 2-(Bromomethyl)dioxaborolane
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*Note: Data for the structurally similar 2-(bromomethyl)-1,3-dioxolane is included for

comparison.

Table 2: Wittig Reaction of Borylated Phosphonium Ylides with Aldehydes
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*Note: Data for a related trifluoroboratophenyl phosphonium salt is presented to illustrate

typical conditions and outcomes for Wittig reactions of borylated ylides.

Experimental Protocols
Protocol 1: Synthesis of ((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-

yl)methyl)triphenylphosphonium bromide

This protocol describes the synthesis of the phosphonium salt precursor for the borylated Wittig

reagent.

Materials:

2-(Bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Triphenylphosphine (PPh₃)

Toluene, anhydrous

Diethyl ether

Procedure:

In a round-bottom flask equipped with a reflux condenser and a magnetic stir bar, dissolve 2-
(bromomethyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane (1.0 eq) in anhydrous toluene.

Add triphenylphosphine (1.05 eq) to the solution.

Heat the reaction mixture to reflux and maintain for 24 hours. The phosphonium salt will

precipitate as a white solid.

Cool the reaction mixture to room temperature, and then further cool in an ice bath to

maximize precipitation.

Collect the solid product by vacuum filtration.

Wash the filter cake with cold diethyl ether to remove any unreacted starting materials.
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Dry the purified phosphonium salt under vacuum.

Protocol 2: General Procedure for the Wittig Reaction with Aldehydes

This protocol outlines a general procedure for the Wittig reaction using the borylated

phosphonium salt to synthesize vinylboronates.

Materials:

((4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl)triphenylphosphonium bromide

Aldehyde (e.g., benzaldehyde, p-anisaldehyde)

Strong base (e.g., n-butyllithium, sodium hydride, or potassium tert-butoxide)

Anhydrous solvent (e.g., THF, Dioxane)

Procedure:

To a dry, inert-atmosphere flask, add the ((4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-

yl)methyl)triphenylphosphonium bromide (1.1 eq).

Add anhydrous solvent (e.g., THF) and cool the suspension to 0 °C.

Slowly add the strong base (1.0 eq) to the suspension. The formation of the ylide is often

indicated by a color change (e.g., to deep red or orange).

Stir the mixture at 0 °C for 30 minutes, then cool to -78 °C.

Add a solution of the aldehyde (1.0 eq) in the same anhydrous solvent dropwise.

Allow the reaction to warm to room temperature and stir for 12-24 hours, or until TLC

analysis indicates completion of the reaction.

Quench the reaction with a saturated aqueous solution of ammonium chloride.

Extract the product with an organic solvent (e.g., ethyl acetate).
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Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and

concentrate under reduced pressure.

Purify the crude product by column chromatography on silica gel to afford the desired

vinylboronate.
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Caption: Experimental workflow for the synthesis and application of the borylated Wittig

reagent.
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Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b061999#2-bromomethyl-dioxaborolane-as-a-building-
block-in-organic-synthesis]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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